N-[2-(1-adamantylthio)ethyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide
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Overview
Description
N-[2-(ADAMANTAN-1-YLSULFANYL)ETHYL]-4-(2-OXOPYRROLIDIN-1-YL)BENZENE-1-SULFONAMIDE is a complex organic compound that features an adamantane moiety, a pyrrolidinone ring, and a benzene sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(ADAMANTAN-1-YLSULFANYL)ETHYL]-4-(2-OXOPYRROLIDIN-1-YL)BENZENE-1-SULFONAMIDE typically involves multiple steps:
Formation of the Adamantane Derivative: The adamantane moiety is often introduced through a reaction involving adamantanecarboxylic acid and suitable alkylating agents.
Sulfonamide Formation: The sulfonamide group is introduced by reacting a sulfonyl chloride derivative with an amine.
Pyrrolidinone Ring Introduction: The pyrrolidinone ring is typically formed through a cyclization reaction involving a suitable precursor.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes using techniques such as microwave irradiation to enhance yields and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
N-[2-(ADAMANTAN-1-YLSULFANYL)ETHYL]-4-(2-OXOPYRROLIDIN-1-YL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized under specific conditions.
Reduction: The sulfonamide group can be reduced to an amine under suitable conditions.
Substitution: The benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include iodine and other oxidants.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens or nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the adamantane moiety can lead to the formation of adamantanone derivatives .
Scientific Research Applications
N-[2-(ADAMANTAN-1-YLSULFANYL)ETHYL]-4-(2-OXOPYRROLIDIN-1-YL)BENZENE-1-SULFONAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential antiviral and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: It is used in studies to understand its interactions with biological molecules and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of N-[2-(ADAMANTAN-1-YLSULFANYL)ETHYL]-4-(2-OXOPYRROLIDIN-1-YL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- N-(adamantan-1-yl)-4-[(adamantan-1-yl)sulfamoyl]benzamide
- N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives
Uniqueness
N-[2-(ADAMANTAN-1-YLSULFANYL)ETHYL]-4-(2-OXOPYRROLIDIN-1-YL)BENZENE-1-SULFONAMIDE is unique due to its combination of an adamantane moiety, a pyrrolidinone ring, and a benzene sulfonamide group, which confer specific chemical and biological properties not found in other similar compounds .
Properties
Molecular Formula |
C22H30N2O3S2 |
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Molecular Weight |
434.6 g/mol |
IUPAC Name |
N-[2-(1-adamantylsulfanyl)ethyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C22H30N2O3S2/c25-21-2-1-8-24(21)19-3-5-20(6-4-19)29(26,27)23-7-9-28-22-13-16-10-17(14-22)12-18(11-16)15-22/h3-6,16-18,23H,1-2,7-15H2 |
InChI Key |
WBPXUQYLKHIDBR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)NCCSC34CC5CC(C3)CC(C5)C4 |
Origin of Product |
United States |
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